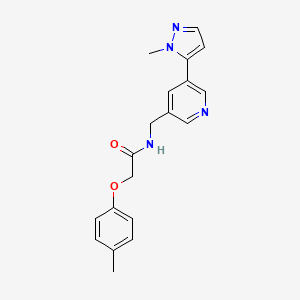

3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

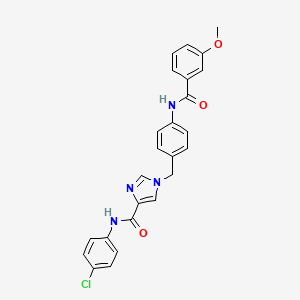

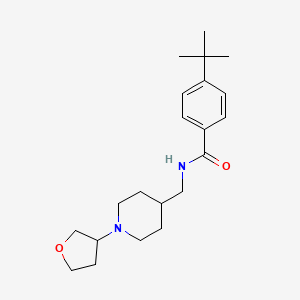

3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinazolin-4-ones, which includes 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one, has been studied extensively. One method involves the reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions . Another method involves the condensation of an aldehyde or ketone with 2-aminobenzamide .Molecular Structure Analysis

The molecular structure of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms, with a butyl group and an imino group attached .Chemical Reactions Analysis

The chemical reactions of 1,2,3,4-tetrahydroquinazolin-4-ones, including 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one, have been explored. For instance, these compounds can react with acid anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one include a predicted density of 1.22±0.1 g/cm3 . The melting point is reported to be 209-210 °C .Applications De Recherche Scientifique

Synthesis and Chemical Properties : Pazdera et al. (1990) explored the reactions of 2-isothiocyanatobenzonitrile with different amines, leading to the formation of compounds including 3-substituted 4-imino-1,2,3,4-tetrahydroquinazoline-2-thiones. These compounds demonstrate significant chemical versatility, showing different products based on the starting amine and reaction conditions (Pazdera, Ondráček, & Nováček, 1990).

Chemical Reactions and Unexpected Products : In another study, Szczepankiewicz et al. (2014) found that reactions of 2-amino-N'-arylbenzamidines with butanedione led to the formation of 2-acetyl-3-aryl-2-methyl-2,3-dihydroquinazolin-4(1H)-ones, which are closely related to 3-Butyl-4-imino-tetrahydroquinazolin-2-one. This study highlights the complexity and unpredictability of chemical reactions involving these compounds (Szczepankiewicz, Kuźnik, Boncel, & Siewniak, 2014).

Structural Formation and Computational Studies : Research by Sanmartín-Matalobos et al. (2013) delved into the serendipitous formation of 3-tosyl-1,2,3,4-tetrahydroquinazoline, a compound structurally similar to 3-Butyl-4-imino-tetrahydroquinazolin-2-one. This study combined experimental and computational approaches to understand the formation process, offering insights into the structural dynamics of such compounds (Sanmartín-Matalobos, García-Deibe, Briones-Miguéns, Lence, González‐Bello, Portela-García, & Fondo, 2013).

Applications in Catalysis and Polymerization : Research into cyclic imino ether heterocycles, which include structures similar to 3-Butyl-4-imino-tetrahydroquinazolin-2-one, has been conducted by Verbraeken et al. (2018). These compounds are utilized as ligands in transition metal catalysis and as monomers in polymerization processes, demonstrating their broad applicability in industrial chemistry and materials science (Verbraeken, Hullaert, Van Guyse, Van Hecke, Winne, & Hoogenboom, 2018).

Propriétés

IUPAC Name |

4-amino-3-butylquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-3-8-15-11(13)9-6-4-5-7-10(9)14-12(15)16/h4-7H,2-3,8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVVGJZKQCCNGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C2C=CC=CC2=NC1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)

amine hydrochloride](/img/structure/B2475614.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)

![Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2475628.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)